molecular formula C12H16O2 B13072668 2-(3,5-Dimethylphenyl)butanoic acid

2-(3,5-Dimethylphenyl)butanoic acid

Cat. No.: B13072668
M. Wt: 192.25 g/mol
InChI Key: XVFCGVOTVZGMBP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 3,5-dimethylbenzoyl butanoic acid.

    Reduction: Formation of 2-(3,5-dimethylphenyl)butanol.

    Substitution: Formation of halogenated derivatives such as 2-(3,5-dimethyl-4-bromophenyl)butanoic acid.

Scientific Research Applications

2-(3,5-Dimethylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)butanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)propanoic acid
  • 2-(3,5-Dimethylphenyl)pentanoic acid
  • 2-(3,5-Dimethylphenyl)hexanoic acid

Comparison

Compared to its analogs, 2-(3,5-Dimethylphenyl)butanoic acid exhibits unique properties due to the specific positioning of the dimethylphenyl group and the length of the carbon chain. These structural differences can influence its reactivity, solubility, and biological activity, making it a compound of particular interest for targeted applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-4-11(12(13)14)10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14)

InChI Key

XVFCGVOTVZGMBP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)C)C(=O)O

Origin of Product

United States

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